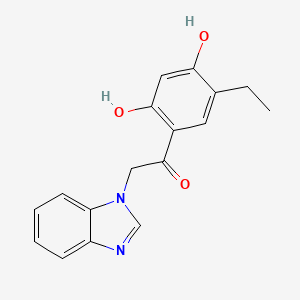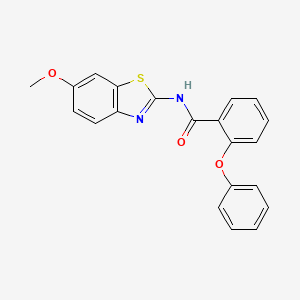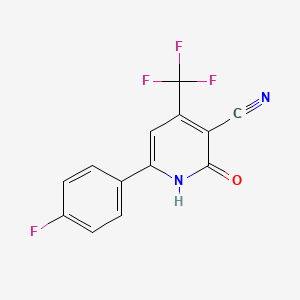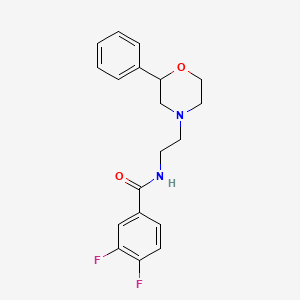
(E)-N-(2-Cyanoethyl)-4-(dimethylamino)-N-(2-morpholin-4-ylethyl)but-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(2-Cyanoethyl)-4-(dimethylamino)-N-(2-morpholin-4-ylethyl)but-2-enamide, also known as CDMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
(E)-N-(2-Cyanoethyl)-4-(dimethylamino)-N-(2-morpholin-4-ylethyl)but-2-enamide exerts its therapeutic effects by targeting multiple cellular pathways, including the PI3K/Akt/mTOR signaling pathway, the NF-κB signaling pathway, and the MAPK/ERK signaling pathway. (E)-N-(2-Cyanoethyl)-4-(dimethylamino)-N-(2-morpholin-4-ylethyl)but-2-enamide has been shown to inhibit the activity of these pathways, leading to the induction of apoptosis and cell cycle arrest in cancer cells and the reduction of oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
(E)-N-(2-Cyanoethyl)-4-(dimethylamino)-N-(2-morpholin-4-ylethyl)but-2-enamide has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis and cell cycle arrest, the reduction of oxidative stress and inflammation, and the enhancement of neuroprotection.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-N-(2-Cyanoethyl)-4-(dimethylamino)-N-(2-morpholin-4-ylethyl)but-2-enamide has several advantages for lab experiments, including its high yield and purity, its ability to target multiple cellular pathways, and its potential therapeutic applications in various diseases. However, (E)-N-(2-Cyanoethyl)-4-(dimethylamino)-N-(2-morpholin-4-ylethyl)but-2-enamide also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Zukünftige Richtungen
For (E)-N-(2-Cyanoethyl)-4-(dimethylamino)-N-(2-morpholin-4-ylethyl)but-2-enamide research include the development of more efficient synthesis methods, the optimization of its therapeutic applications in various diseases, the determination of its safety and efficacy in humans, and the exploration of its potential as a drug candidate. Additionally, further studies are needed to elucidate the molecular mechanisms underlying (E)-N-(2-Cyanoethyl)-4-(dimethylamino)-N-(2-morpholin-4-ylethyl)but-2-enamide's therapeutic effects and to identify potential biomarkers for patient selection and monitoring.
Synthesemethoden
The synthesis of (E)-N-(2-Cyanoethyl)-4-(dimethylamino)-N-(2-morpholin-4-ylethyl)but-2-enamide involves the reaction of 4-dimethylamino-2-butenal with N-(2-morpholin-4-ylethyl)cyanoacetamide in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain (E)-N-(2-Cyanoethyl)-4-(dimethylamino)-N-(2-morpholin-4-ylethyl)but-2-enamide in high yield and purity.
Wissenschaftliche Forschungsanwendungen
(E)-N-(2-Cyanoethyl)-4-(dimethylamino)-N-(2-morpholin-4-ylethyl)but-2-enamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, (E)-N-(2-Cyanoethyl)-4-(dimethylamino)-N-(2-morpholin-4-ylethyl)but-2-enamide has shown promising results in inhibiting the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. (E)-N-(2-Cyanoethyl)-4-(dimethylamino)-N-(2-morpholin-4-ylethyl)but-2-enamide has also been shown to have neuroprotective effects in Alzheimer's and Parkinson's disease by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
(E)-N-(2-cyanoethyl)-4-(dimethylamino)-N-(2-morpholin-4-ylethyl)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O2/c1-17(2)7-3-5-15(20)19(8-4-6-16)10-9-18-11-13-21-14-12-18/h3,5H,4,7-14H2,1-2H3/b5-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVZPPWOLJTYBW-HWKANZROSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)N(CCC#N)CCN1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)N(CCC#N)CCN1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-Cyanoethyl)-4-(dimethylamino)-N-(2-morpholin-4-ylethyl)but-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2435469.png)
![N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2435470.png)
![[(2-Phenylethyl)carbamoyl]methyl 2-methylbenzoate](/img/structure/B2435473.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-benzylpiperidin-4-yl)methyl)oxalamide](/img/structure/B2435476.png)

![4-amino-N-benzyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidine-5-carboxamide](/img/structure/B2435478.png)
![6-(4-Ethylphenyl)-3-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2435481.png)
![ethyl 4-[({[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2435482.png)


![3-{[3-(Trifluoromethyl)benzyl]oxy}-2-thiophenecarbohydrazide](/img/structure/B2435487.png)
![N-(1,3-benzodioxol-5-yl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2435488.png)